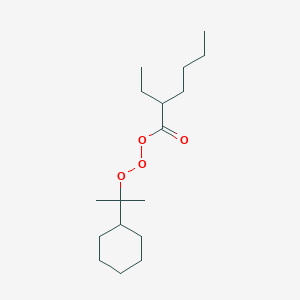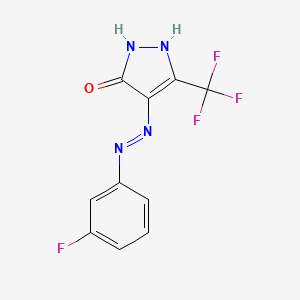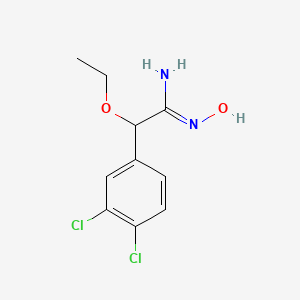
3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride is a heterocyclic organic compound with the molecular formula C15H20ClFINO2 and a molecular weight of 427.681 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the esterification of 4-fluoro-3-iodobenzoic acid with 3-piperidin-1-ylpropyl alcohol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and heating to promote the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient production. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound may yield carboxylic acids or ketones as major products.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to investigate enzyme activities or cellular processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparación Con Compuestos Similares
3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride can be compared with other similar compounds, such as:
3-Piperidin-1-ylpropyl 4-fluoro-3-bromobenzoate;hydrochloride
3-Piperidin-1-ylpropyl 4-fluoro-3-chlorobenzoate;hydrochloride
3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;nitrate
These compounds share similar structural features but differ in the halogen substituent, which can influence their chemical reactivity and biological activity.
Propiedades
Número CAS |
329-67-9 |
|---|---|
Fórmula molecular |
C15H20ClFINO2 |
Peso molecular |
427.68 g/mol |
Nombre IUPAC |
3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C15H19FINO2.ClH/c16-13-6-5-12(11-14(13)17)15(19)20-10-4-9-18-7-2-1-3-8-18;/h5-6,11H,1-4,7-10H2;1H |
Clave InChI |
YAVUZDCXTCRATB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCOC(=O)C2=CC(=C(C=C2)F)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



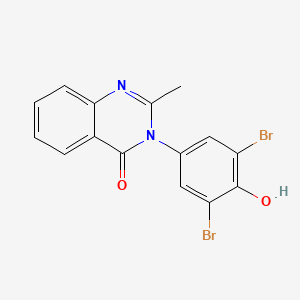
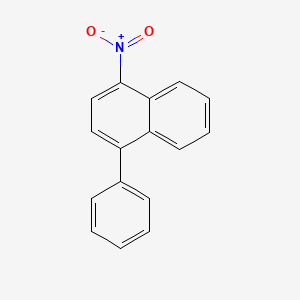
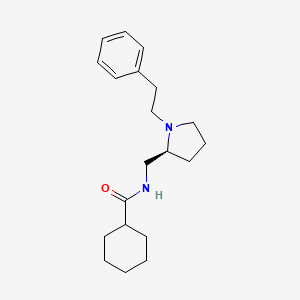
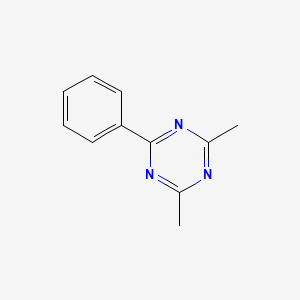
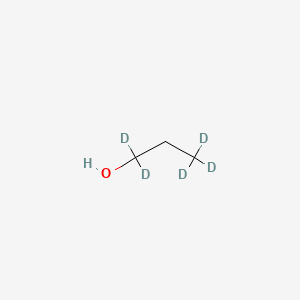
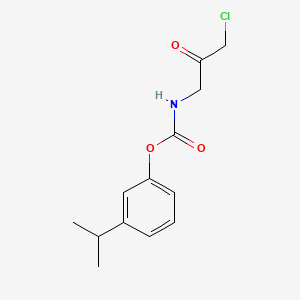
![2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B15341816.png)
